2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c22-14-5-3-4-13(12-14)17-18(30)28-20(27-17)8-10-29(11-9-20)19(31)26-16-7-2-1-6-15(16)21(23,24)25/h1-7,12H,8-11H2,(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIKPBVTOYNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.
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Antimicrobial Properties
- Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and efficacy.
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Neuroprotective Effects
- Research into neuroprotective agents has identified triazaspiro compounds as potential candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and modulate neurotransmitter systems is under investigation.
Material Science Applications
-
Fluorescent Dyes
- The unique structural characteristics of this compound allow it to be utilized as a fluorescent dye in biological imaging. Fluorescent properties can be tailored by modifying substituents on the aromatic rings, enabling specific targeting of cellular structures.
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Polymer Chemistry
- Incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. The trifluoromethyl group contributes to improved weather resistance and chemical durability.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth; apoptosis induction |
| Antimicrobial agents | Enhanced membrane penetration | |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Material Science | Fluorescent dyes | Biological imaging |
| Polymer additives | Improved thermal stability and mechanical properties |
Case Studies
-
Anticancer Study
- A study published in a peer-reviewed journal demonstrated that a related triazaspiro compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting the potential for further development as an anticancer therapeutic agent.
-
Antimicrobial Efficacy
- In vitro testing revealed that derivatives of the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Neuroprotection Research
- Experimental models for neurodegeneration showed that administration of a similar triazaspiro compound led to reduced neuronal death in models of Alzheimer’s disease, suggesting potential therapeutic benefits for cognitive preservation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
*Estimated based on structural similarity.
- BF15280 introduces a 2,4-dioxo motif, increasing polarity compared to the 3-oxo group in the target compound .
Substituent Impact :
Hypothesized Pharmacological Profiles
While explicit data for the target compound is scarce, structural parallels suggest:
Q & A
Q. What are the key considerations for designing a synthesis protocol for this spirocyclic triazaspiro compound?
Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like carbodiimides (e.g., EDC/HOBt) to activate carboxyl groups for nucleophilic attack by amines .
- Spirocyclization : Optimize ring-closure steps using catalysts (e.g., Pd/C) and solvents (e.g., DMF) to stabilize intermediates .
- Substituent introduction : Chlorophenyl and trifluoromethyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring precise temperature control (60–100°C) . Key challenges include minimizing side reactions (e.g., hydrolysis of the trifluoromethyl group) and ensuring stereochemical fidelity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., chlorophenyl proton shifts at δ 7.2–7.8 ppm) and spirocyclic backbone .
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and amide N–H bends at ~3300 cm⁻¹ .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition screens : Test against targets like Dipeptidyl Peptidase IV (DPP-IV) using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values .
- Cellular cytotoxicity assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and stability : Pre-screen in PBS/DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s target binding affinity?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., DPP-IV’s catalytic triad: Ser630, Asp708, His740) .
- MD simulations : Assess conformational stability of the spirocyclic core in aqueous vs. lipid bilayer environments .
- QSAR analysis : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity trends across analogs .
Q. How should researchers resolve contradictions in activity data across different assays?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled ATP levels) .
- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify confounding interactions .
- Metabolic stability tests : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to rule out assay interference from degradation products .
Q. What strategies can elucidate the role of the trifluoromethyl group in modulating bioactivity?
- Isosteric replacement : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl and compare potency .
- Electrostatic potential maps : Calculate charge distribution via DFT (e.g., Gaussian 09) to assess how –CF₃ influences binding pocket interactions .
- Pharmacokinetic studies : Measure logP and membrane permeability (e.g., PAMPA) to quantify –CF₃’s impact on bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
